![molecular formula C20H24N2O3 B244890 3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244890.png)
3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline solid that is soluble in organic solvents like ethanol, methanol, and chloroform. This compound is widely used in scientific research for its various applications.
Wirkmechanismus
The mechanism of action of 3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide is not well understood. However, it is believed to act as an inhibitor of various enzymes like histone deacetylases and carbonic anhydrases. It is also believed to have anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide are not well understood. However, it is believed to have various effects on the body like anti-inflammatory, anti-tumor, and anti-convulsant properties. It is also believed to have an effect on the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide in lab experiments are its high purity and stability. It is also readily available and easy to synthesize. The limitations of using this compound in lab experiments are its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are various future directions for the use of 3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide in scientific research. One direction is the synthesis of various metal complexes using this compound as a ligand. Another direction is the synthesis of various pharmaceuticals using this compound as a starting material. Further research is also needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide is a multi-step process that involves the reaction of various compounds. The first step involves the reaction of 3-nitroaniline with pentanoyl chloride to form 3-nitro-N-(pentanoyl)aniline. This compound is then reduced using tin and hydrochloric acid to form 3-amino-N-(pentanoyl)aniline. The final step involves the reaction of 3-amino-N-(pentanoyl)aniline with 3-ethoxybenzoyl chloride to form 3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide has various scientific research applications. It is used as a ligand in the synthesis of various metal complexes. It is also used as a starting material in the synthesis of various compounds like amino acids, peptides, and heterocyclic compounds. This compound is also used in the synthesis of various pharmaceuticals.
Eigenschaften
Molekularformel |
C20H24N2O3 |
---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C20H24N2O3/c1-3-5-12-19(23)21-16-9-7-10-17(14-16)22-20(24)15-8-6-11-18(13-15)25-4-2/h6-11,13-14H,3-5,12H2,1-2H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
RLYUSBHJTUTDEG-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC |
Kanonische SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.